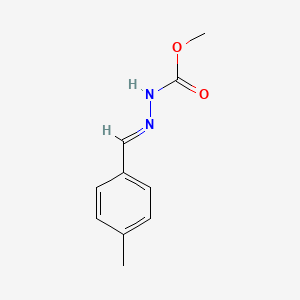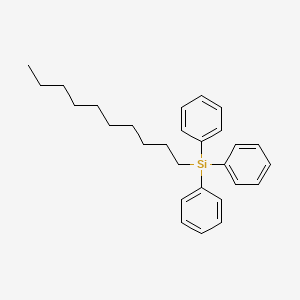
Decyltriphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyltriphenylsilane is an organosilicon compound with the molecular formula C28H36Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a decyl group (a ten-carbon chain) and three phenyl groups attached to the silicon atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Decyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of decylmagnesium bromide with triphenylchlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
C10H21MgBr+(C6H5)3SiCl→(C6H5)3SiC10H21+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Decyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Silanols (R3SiOH) or siloxanes (R3SiOSiR3)
Reduction: Various silane derivatives depending on the reducing agent used.
Substitution: New organosilicon compounds with different functional groups replacing the phenyl groups.
科学的研究の応用
Decyltriphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
作用機序
The mechanism of action of decyltriphenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The phenyl and decyl groups provide hydrophobic properties, making the compound useful in modifying surfaces and interfaces. The exact pathways and molecular targets depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Triphenylsilane (C18H16Si): Lacks the decyl group, making it less hydrophobic.
Tetraphenylsilane (C24H20Si): Contains an additional phenyl group, altering its reactivity and properties.
Decylsilane (C10H23Si): Lacks the phenyl groups, resulting in different chemical behavior.
Uniqueness
Decyltriphenylsilane is unique due to its combination of a long alkyl chain (decyl group) and three phenyl groups attached to the silicon atom. This structure imparts both hydrophobic and aromatic characteristics, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial processes.
特性
分子式 |
C28H36Si |
|---|---|
分子量 |
400.7 g/mol |
IUPAC名 |
decyl(triphenyl)silane |
InChI |
InChI=1S/C28H36Si/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h9-17,19-24H,2-8,18,25H2,1H3 |
InChIキー |
QWERZFXILNIEPJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


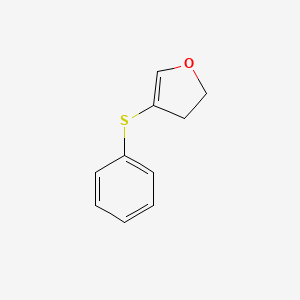
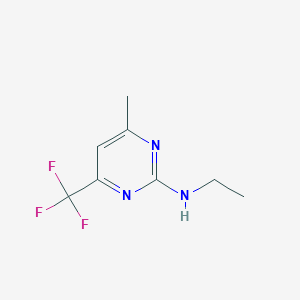
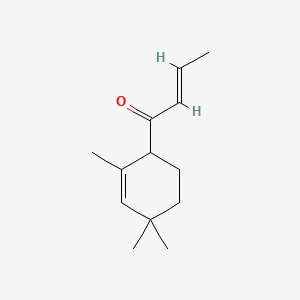
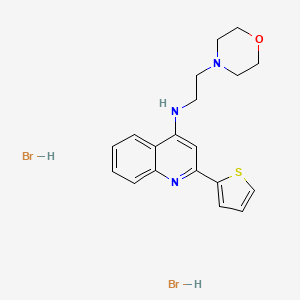

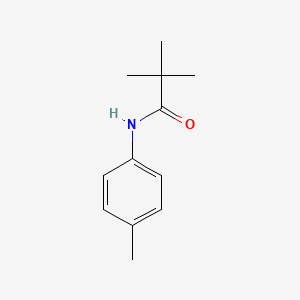

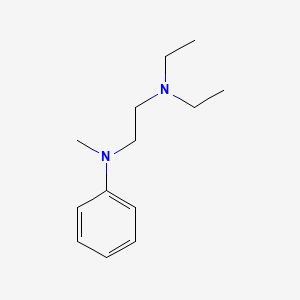

![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)


![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)
